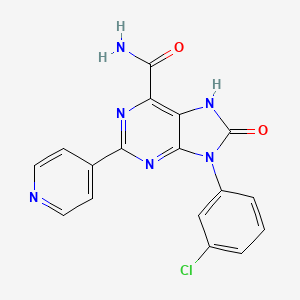

9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 7. The 3-chlorophenyl group at position 9 and the pyridin-4-yl moiety at position 2 confer unique electronic and steric properties. Chlorine, as an electron-withdrawing substituent, enhances dipole interactions and may improve target binding affinity.

Properties

IUPAC Name |

9-(3-chlorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN6O2/c18-10-2-1-3-11(8-10)24-16-13(22-17(24)26)12(14(19)25)21-15(23-16)9-4-6-20-7-5-9/h1-8H,(H2,19,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKNSGSIQMMBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride.

Attachment of the pyridinyl group: The pyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using pyridin-4-ylboronic acid.

Final modifications: The final product is obtained after purification and characterization steps, which may include recrystallization and spectroscopic analysis.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Coupling reactions: The pyridinyl group allows for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional substituents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key structural differences and their implications:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 3-chlorophenyl group (target) provides stronger dipole interactions compared to methoxy or ethoxy groups (electron-donating) in analogs .

- Heterocyclic Moieties : Pyridin-4-yl (target) offers nitrogen-mediated hydrogen bonding, whereas thienyl () relies on sulfur’s polarizability for π-π stacking .

Biological Activity

The compound 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine that has attracted attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a purine core structure with a 3-chlorophenyl and a pyridinyl substituent. Its molecular formula is , and it has a molecular weight of approximately 305.74 g/mol. The presence of halogen and nitrogen-containing groups suggests potential interactions with biological targets.

The primary mechanism of action for this compound appears to involve inhibition of specific enzymes, particularly kinases and proteases. By binding to the active sites of these enzymes, it can modulate critical cellular processes such as:

- Signal transduction : Interfering with pathways that control cell growth and differentiation.

- Cell proliferation : Potentially reducing the growth rate of cancerous cells.

- Apoptosis : Inducing programmed cell death in abnormal cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide. In vitro tests have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies indicate that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of several human tumor cell lines, including:

- HeLa (cervical cancer)

- HCT116 (colon cancer)

- A375 (melanoma)

The observed IC50 values suggest potent activity, although further studies are required to elucidate the specific pathways involved in its anticancer effects .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 9-(3-bromophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide , the chlorophenyl derivative demonstrates enhanced biological activity potentially due to the electron-withdrawing nature of the chlorine atom, which may influence its binding affinity to target enzymes.

| Compound Name | Biological Activity |

|---|---|

| 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro... | Moderate to high |

| 9-(3-bromophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro... | Moderate |

| 9-(3-methylphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro... | Low |

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against various pathogens commonly responsible for hospital-acquired infections. The results indicated that it could inhibit bacterial growth at concentrations significantly lower than conventional antibiotics . -

Anticancer Properties :

In another study focusing on its anticancer effects, researchers treated A375 melanoma cells with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.